molecular formula C18H13N3O3S B2449258 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868376-93-6

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2449258
CAS No.: 868376-93-6
M. Wt: 351.38
InChI Key: RNTMDDIXSGDHCV-HNENSFHCSA-N
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Description

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-3-10-20-16-12(2)6-4-9-15(16)25-18(20)19-17(22)13-7-5-8-14(11-13)21(23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTMDDIXSGDHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Nitration: The nitration of the benzamide moiety can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole core, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide exhibit potent antimicrobial properties. Studies have shown significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

These results suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has prompted investigations into its potential anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells using the following parameters:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that structural modifications can lead to varying degrees of cytotoxicity.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the benzothiazole core and the substituents attached to it.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole.

    Nitrobenzamides: Compounds like 3-nitrobenzamide, 4-nitrobenzamide.

Uniqueness

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is unique due to the presence of the prop-2-ynyl group and the specific substitution pattern on the benzothiazole core, which may impart distinct biological and chemical properties compared to other benzothiazole derivatives and nitrobenzamides.

Biological Activity

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables.

Structural Overview

The compound features a benzothiazole moiety fused with a nitrobenzamide structure. The presence of the propyne group and the nitro group enhances its chemical reactivity and biological potential. The molecular formula is C18H13N3O3SC_{18}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 351.38 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It is known to inhibit certain enzymes by binding to their active sites, blocking catalytic activity.
  • Signal Modulation : The compound can modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A comparative analysis reveals:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
N-(propynyl)-benzothiazoleAntimicrobial16 μg/mL
N-(4-methylbenzothiazole)Antifungal8 μg/mL
N-[(2Z)-4-methyl...]-3-nitrobenzamideAntibacterial12 μg/mL

The compound demonstrates potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (μM)Notes
HCT116 (colon)5.16Significant antiproliferative activity
MCF-7 (breast)20Moderate antiproliferative activity
U87 MG (glioblastoma)10Notable cytotoxic effects

These findings indicate that N-[(2Z)-4-methyl...]-3-nitrobenzamide exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study synthesized several benzothiazole derivatives and evaluated their antimicrobial activities. The results showed that compounds similar to N-[(2Z)-4-methyl...]-3-nitrobenzamide exhibited enhanced antibacterial effects against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another research effort focused on the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. The study found that compounds with similar structures had IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes coupling efficiency
Temperature70°CBalances reaction rate and decomposition
Catalyst Loading5% Pd/CReduces side reactions
Reaction Time12–18 hoursEnsures complete conversion

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration of the imine bond and nitrobenzamide substitution. Key signals include:
    • Imine proton (δ 8.2–8.5 ppm, singlet) .
    • Propargyl CH2_2 (δ 3.1–3.3 ppm, triplet) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 369.08) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) and detects trace by-products .

Basic: How do the functional groups (e.g., nitro, propargyl) influence its chemical reactivity?

Methodological Answer:

  • Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines) under mild conditions .
  • Propargyl Group : Participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation .
  • Benzothiazole Core : Stabilizes the imine bond via resonance, reducing hydrolysis susceptibility .

Advanced: What mechanistic insights explain its potential enzyme inhibition (e.g., PFOR)?

Methodological Answer:
The benzothiazole-imine moiety may mimic natural cofactors, binding to pyruvate:ferredoxin oxidoreductase (PFOR) via:

  • Hydrogen Bonding : Between the imine NH and active-site aspartate residues (observed in analogs ).
  • π-Stacking : Nitrobenzamide interacts with aromatic residues in the enzyme pocket .
    Experimental Validation :
  • Docking Studies : Use AutoDock Vina to model interactions with PFOR (PDB: 1PFB).
  • Enzyme Assays : Monitor NADH oxidation rates in Clostridium lysates .

Advanced: How can contradictory solubility data in aqueous vs. organic solvents be resolved?

Methodological Answer:
Contradictions arise from polymorphic forms or aggregation. Strategies include:

  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous buffers (pH 7.4) .
  • Co-Solvent Systems : Use 10% DMSO in PBS to improve solubility without destabilizing the compound .
  • Crystallography : Compare crystal structures (e.g., monoclinic vs. triclinic) to correlate packing with solubility .

Advanced: What computational methods predict its metabolic stability in biological systems?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of propargyl group) .
  • MD Simulations : GROMACS simulations in lipid bilayers assess membrane permeability (logP ~2.5) .
  • Metabolite Identification : Incubate with liver microsomes; analyze via LC-MS/MS for glucuronide conjugates .

Advanced: How does the Z-configuration impact its biological activity compared to E-isomers?

Methodological Answer:

  • Stereoelectronic Effects : Z-configuration aligns the nitro group for optimal hydrogen bonding with targets (e.g., 10-fold higher IC50_{50} vs. E-isomer in kinase assays) .
  • Synthesis of Isomers : Separate via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Activity Comparison : Test isomers in cell-based assays (e.g., antiproliferative activity in MCF-7 cells) .

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